![molecular formula C9H16O3 B14197433 1,7-Dioxaspiro[5.5]undecan-5-ol CAS No. 870676-53-2](/img/structure/B14197433.png)
1,7-Dioxaspiro[5.5]undecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dioxaspiro[5.5]undecan-5-ol is a chemical compound with the molecular formula C₉H₁₆O₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[5.5]undecan-5-ol can be synthesized through several methods. One common approach involves the reaction of lithiated acetone dimethylhydrazone with 5-bromo-2-methyl-2-pentene, followed by aldol condensation with an aldehyde to yield the corresponding β-hydroxyketone . This method provides a good yield and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of beta-cyclodextrin as a polymeric matrix to form an inclusion complex . This method enhances the stability and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[5.5]undecan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted spiro compounds.
Scientific Research Applications
1,7-Dioxaspiro[5.5]undecan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[5.5]undecan-5-ol involves its interaction with specific molecular targets. The compound forms hydrogen bonds with water molecules, which play a crucial role in its structural stability . These interactions are essential for its function in various chemical and biological processes.
Comparison with Similar Compounds
1,7-Dioxaspiro[5.5]undecan-5-ol can be compared with other spiro compounds such as:
1,3-Dioxane: Similar in structure but with different chemical properties.
1,3-Dithiane: Contains sulfur atoms, leading to different reactivity.
1,3-Oxathiane: Exhibits unique stereochemistry due to the presence of oxygen and sulfur atoms.
These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity.
Properties
CAS No. |
870676-53-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,7-dioxaspiro[5.5]undecan-5-ol |
InChI |
InChI=1S/C9H16O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h8,10H,1-7H2 |
InChI Key |
NCJNLIBWMBFVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)C(CCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


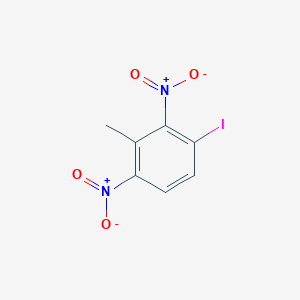
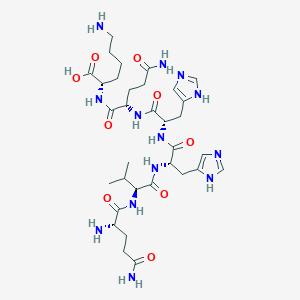

![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
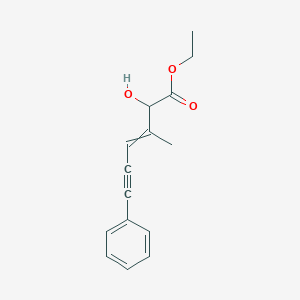
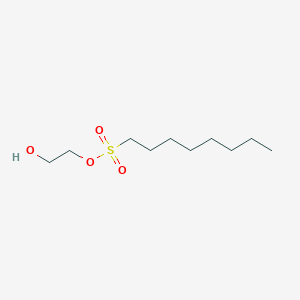
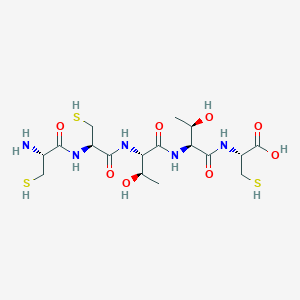
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
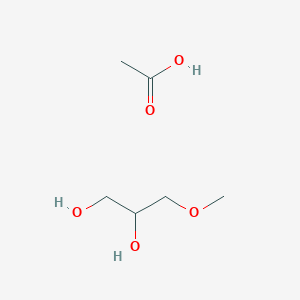

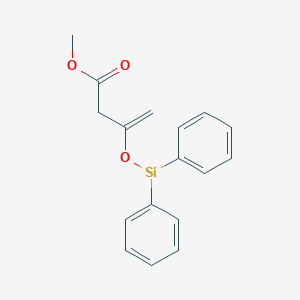
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
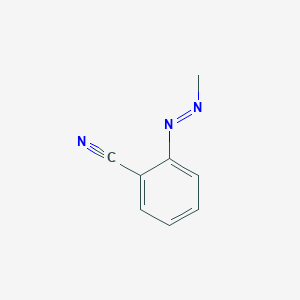
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
